Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate
Description
The compound Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-oxadiazole ring linked to a thiophene moiety.
Properties
IUPAC Name |
methyl 4-[[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c1-25-18(24)11-2-4-13(5-3-11)21-16-14(8-19-10-20-16)17-22-15(23-26-17)12-6-7-27-9-12/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNEPUBSZASSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through a review of recent studies, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Methyl ester : Enhances solubility and bioavailability.
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrimidine and thiophene moieties : Contribute to the compound's interaction with biological targets.
Chemical Formula
Molecular Weight
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of related compounds on human colon cancer (HCT116) cell lines. The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 4.36 μM to 18.76 μM, indicating moderate to high anticancer activity compared to standard drugs like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of thiophene and oxadiazole can inhibit the growth of various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 μg/mL |
| Compound B | Escherichia coli | 50 μg/mL |
| Compound C | Candida albicans | 25 μg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, leading to apoptosis in cancer cells.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in treating various diseases due to its multifaceted biological activities:
Table 2: Pharmacological Effects
| Effect | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth. |
| Antimicrobial | Effective against gram-positive and gram-negative bacteria; antifungal properties observed. |
| Anti-inflammatory | Reduces inflammation markers in vitro. |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The pyrimidine-oxadiazole-thiophene core permits diverse substitutions (e.g., benzoate, morpholine, CF₃), enabling tuning of solubility, potency, and selectivity.
Biological Activity : Analogues with biphenyl or trifluoromethyl groups show enhanced kinase or protease inhibition, suggesting that the target compound could be optimized for similar targets.
Synthetic Feasibility : High-yield synthetic routes (e.g., 38% yield for Compound 7) validate the accessibility of such complex heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
